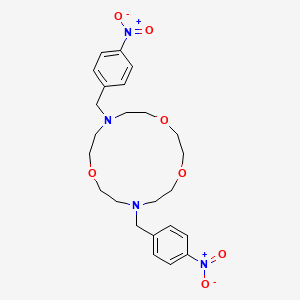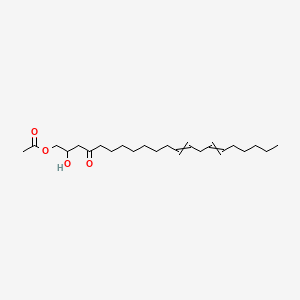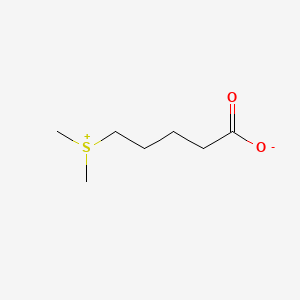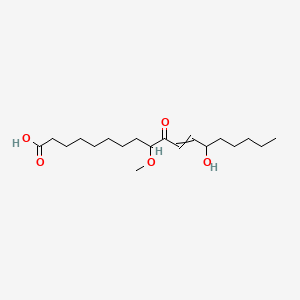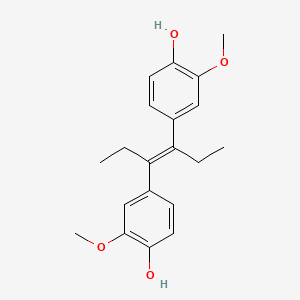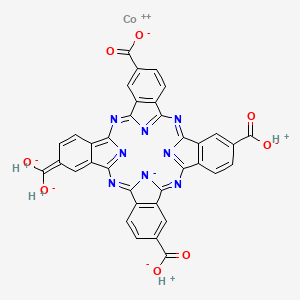
钴四羧基酞菁
描述
Cobalt tetracarboxyphthalocyanine is a purple solid with a molecular weight of 747.51 g.mol-1 . It is stable at room temperature and is organo-soluble . It is used in various applications such as catalytic oxidation of ascorbic acid and electrocatalytic CO2 reduction .
Molecular Structure Analysis
Cobalt tetracarboxyphthalocyanine is a cobalt-containing macrocyclic ligand . It is part of a class of materials that are easily accessible, chemically stable, and structurally tunable at the molecular level .Chemical Reactions Analysis
Cobalt tetracarboxyphthalocyanine has been used in the electrocatalytic oxidation of ascorbic acid . It has also been used in the electrocatalytic reduction of CO2 .Physical And Chemical Properties Analysis
Cobalt tetracarboxyphthalocyanine is a purple solid with a molecular weight of 747.51 g.mol-1 . It is stable at room temperature and is organo-soluble .科学研究应用
1. 材料科学和催化
钴(II)四羧基酞菁已被研究用于材料科学。Silva等人(2014)的一项研究专注于将这种化合物固定在与三(羟甲基)氨甲烷功能化的高岭石上。固定导致高岭石发生结构变化,形成非层状材料。这一发现对于开发具有定制属性的新材料具有重要意义(Silva et al., 2014)。
2. 催化CO2还原
在环境化学领域,钴四羧基酞菁已被用作共价有机框架(COFs)中的构建块,用于水中的催化CO2还原。Lin等人(2015)证明了这些COFs在将CO2转化为一氧化碳方面具有高催化活性和效率,突显了解决气候变化的潜在途径(Lin et al., 2015)。
3. 生物医学应用
钴配位络合物,包括钴四羧基酞菁,已被探索其在生物医学应用中的用途。Renfrew等人(2017)回顾了这些络合物在成像和治疗中的多样用途,表明它们在医学科学中的潜力(Renfrew et al., 2017)。
4. 传感器开发
在传感器技术中,钴四羧基酞菁已被用于传感器的开发。例如,Mashazi等人(2006)报告了其在制备过氧化氢检测的安培计传感器中的应用,展示了其敏感性和快速响应时间(Mashazi et al., 2006)。
5. 有机染料分解
钴四羧基酞菁还被用于环境应用,如有机染料的分解。Chen等人(2007)开发了一种使用钴酞菁衍生物进行高效染料分解的方法,结合了吸附技术和先进氧化过程(Chen et al., 2007)。
作用机制
安全和危害
未来方向
Cobalt tetracarboxyphthalocyanine has potential in the field of electrocatalysis . It can be used in the electrocatalytic reduction of CO2, a process that could help address climate change caused by increasing CO2 emissions . The design of more efficient and stable cobalt-based catalysts for CO2 reduction is a promising area for future research .
属性
IUPAC Name |
cobalt(2+);33-(dioxidomethylidene)-2,11,20,29,37,39,40-heptaza-38-azanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31,34-nonadecaene-6,15,24-tricarboxylate;hydron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18N8O8.Co/c45-33(46)13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34(47)48)2-6-18(22)27(38-30)43-32-24-12-16(36(51)52)4-8-20(24)28(40-32)44-31-23-11-15(35(49)50)3-7-19(23)26(39-31)42-29;/h1-12H,(H6,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOOKKARKXDTNS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].[H+].[H+].C1=CC2=C(C=C1C(=O)[O-])C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=C([O-])[O-])C=C7C(=N6)N=C2[N-]3)C8=C5C=CC(=C8)C(=O)[O-])C9=C4C=CC(=C9)C(=O)[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H16CoN8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
747.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt tetracarboxyphthalocyanine | |
CAS RN |
69934-86-7 | |
| Record name | Cobalt tetracarboxyphthalocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069934867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[[3-[(2-Furanylmethylamino)-oxomethyl]-7-methoxy-1-benzopyran-2-ylidene]amino]benzoic acid](/img/structure/B1229673.png)
![2-[(4-Methyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)thio]acetic acid ethyl ester](/img/structure/B1229674.png)
![3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)


![3-[[(3-Methoxyphenyl)-oxomethyl]amino]-2-benzofurancarboxamide](/img/structure/B1229680.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(3-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B1229682.png)

![[5-Hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydropyrazol-1-yl]-[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B1229686.png)
